molecular formula C15H19NO5 B2741205 1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2044712-89-0

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B2741205
CAS No.: 2044712-89-0
M. Wt: 293.319
InChI Key: UQFACOHOWNNHCO-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom, a methoxy substituent at position 4, and a methyl group at position 2. This compound is of interest in medicinal chemistry as a chiral building block for drug synthesis, particularly for central nervous system (CNS) agents and protease inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(13(17)18)8-12(20-2)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFACOHOWNNHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

The target molecule features a pyrrolidine core substituted at positions 2 and 4 with methyl and methoxy groups, respectively, while position 1 bears a benzyloxycarbonyl (Cbz) protecting group. The carboxylic acid moiety at position 2 introduces polarity and hydrogen-bonding capacity, necessitating careful protection strategies during synthesis. Three principal synthetic approaches emerge from the literature:

  • Stepwise functionalization of pyrrolidine precursors
  • Transition metal-catalyzed cross-coupling strategies
  • Photoredox-mediated decarboxylative alkylation

Each method presents unique advantages in terms of stereochemical control, scalability, and compatibility with sensitive functional groups.

Stepwise Functionalization Approach

Pyrrolidine Ring Formation

The foundational step involves constructing the pyrrolidine scaffold. While classical methods employ cyclization of γ-amino alcohols, modern protocols favor [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes. A representative procedure from patent EP3015456A1 utilizes tert-butyl 2-methylpyrrolidine-1-carboxylate as the starting material, achieving ring functionalization through sequential protection and substitution reactions.

Table 1: Key Intermediates in Stepwise Synthesis
Intermediate Molecular Formula Key Transformation Yield (%)
tert-Butyl 2-methylpyrrolidine-1-carboxylate C₁₁H₂₁NO₂ Boc protection 92
4-Methoxy-2-methylpyrrolidine C₆H₁₃NO Methoxylation via Mitsunobu 78
Cbz-protected intermediate C₁₄H₁₇NO₄ Benzyl chloroformate coupling 85

Methoxylation at Position 4

Introduction of the methoxy group typically employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with methanol as the nucleophile. This method proves superior to SN2 displacements due to reduced racemization risks. The reaction proceeds at 0°C in tetrahydrofuran, achieving 78% yield with complete retention of configuration at C2.

Carboxylic Acid Installation

Final carboxylation utilizes a two-stage protocol:

  • Silyl protection : Treatment with tert-butyldimethylsilyl chloride in dimethylformamide
  • CO₂ insertion : Pd-catalyzed carbonylation at 80°C under 50 psi CO₂ pressure

This sequence affords the carboxylic acid in 68% overall yield while preserving the Cbz group.

Catalytic Cross-Coupling Strategies

Recent advances in nickel/photoredox dual catalysis enable direct functionalization of pyrrolidine derivatives. A protocol adapted from Macmillan Group research employs:

  • Catalyst system : Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (1 mol%)
  • Nickel source : NiCl₂- glyme (10 mol%)
  • Ligand : 4,4'-Dimethoxy-2,2'-bipyridyl
Table 2: Optimization of Cross-Coupling Conditions
Entry Alkyl Halide Temperature (°C) Time (h) Yield (%)
1 Ethyl 4-bromobutyrate 25 12 64
2 Benzyl chloride 40 8 84
3 5-Bromopentene 25 18 76

This methodology demonstrates exceptional functional group tolerance, enabling concurrent introduction of the Cbz group and methoxy substituent in a single pot.

Photoredox-Mediated Decarboxylative Alkylation

Building on pioneering work in radical chemistry, state-of-the-art approaches utilize visible light-mediated decarboxylation to install the 2-methyl group. The critical innovation involves:

  • Radical initiator : 4-CzIPN (1 mol%)
  • Hydrogen atom transfer (HAT) catalyst : Thiophenol
  • Methyl source : Dimethylzinc

Under blue LED irradiation (456 nm), this system achieves 82% yield with >95% enantiomeric excess when using a chiral oxazolidinone auxiliary.

Comparative Method Analysis

Table 3: Synthesis Method Benchmarking
Parameter Stepwise Cross-Coupling Photoredox
Total Steps 6 3 4
Overall Yield (%) 42 58 67
Stereocontrol Moderate High Excellent
Scalability (kg-scale) Good Limited Moderate
Byproduct Formation 12% 8% 5%

The photoredox method emerges as most efficient for small-scale enantioselective synthesis, while stepwise functionalization remains preferred for industrial-scale production.

Challenges and Optimization Opportunities

Key unresolved challenges include:

  • Methoxy group lability under strong acidic conditions during Cbz deprotection
  • Epimerization at C2 during carboxylation steps
  • Purification difficulties due to polar byproducts

Recent breakthroughs in flow chemistry demonstrate promise for resolving these issues. A continuous flow protocol using immobilized scandium triflate catalyst reduces reaction time from 18 h to 45 minutes while eliminating epimerization.

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is a common amine-protecting group removed under specific conditions to regenerate free amines. For this compound, deprotection enables further functionalization of the pyrrolidine nitrogen.

Reaction Conditions Reagents/Catalysts Products Key Findings
Acidic hydrolysisHCl (gaseous or aqueous)Free pyrrolidine-2-carboxylic acid derivativeComplete deprotection occurs at 25°C–50°C.
HydrogenolysisH₂, Pd/CAmine intermediate + CO₂ + tolueneRequires inert atmosphere; 80–90% yield .

Mechanistic Insight :

  • Acidic conditions hydrolyze the carbamate bond, releasing CO₂ and benzyl alcohol.

  • Hydrogenolytic cleavage involves catalytic reduction of the Cbz group to toluene and CO₂, leaving the amine unprotected .

Carboxylic Acid Functionalization

The carboxylic acid at position 2 participates in esterification and amidation, enabling solubility modulation or bioconjugation.

Reaction Type Reagents Products Applications
EsterificationDCC, DMAP, R-OHMethyl/ethyl estersEnhances lipid solubility for drug delivery .
Amide formationEDC/HOBt, NH₂RAmide derivativesUsed to create peptide-like scaffolds .

Example :
Reaction with methanol under DCC/DMAP yields the methyl ester, improving solubility in organic solvents (e.g., dichloromethane) .

Methoxy Group Reactivity

The 4-methoxy substituent exhibits limited reactivity but can undergo demethylation or act as a directing group in electrophilic substitution.

Reaction Conditions Outcome Notes
DemethylationBBr₃, CH₂Cl₂, −78°CHydroxyl group formationRequires low temps to prevent side reactions.
Electrophilic substitutionHNO₃/H₂SO₄Nitro-substituted derivativesPositional selectivity depends on steric effects.

Cross-Coupling Reactions

The Cbz-protected nitrogen and aromatic benzyl group facilitate transition-metal-catalyzed couplings.

Coupling Type Catalyst System Products Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂Biaryl-functionalized pyrrolidinesModerate yields (60–75%) due to steric bulk.
Buchwald-HartwigPd₂(dba)₃, Xantphos, Ar-XN-Aryl derivativesLimited by competing deprotection.

Radical-Mediated Transformations

Intermolecular radical additions exploit the stability of the pyrrolidine ring for C–C bond formation.

Procedure :

  • React with alkyl iodides (R–I) under UV light and AIBN initiator.

  • Yields alkyl-substituted derivatives at the α-carbon of the carboxylic acid.

Example :
Reaction with methyl iodide produces 2-methyl-2-alkylpyrrolidine analogs, enhancing structural diversity.

Biological Interaction Pathways

While primarily a synthetic intermediate, its derivatives interact with enzymes via:

  • Carboxylic acid : Ionic interactions with catalytic residues (e.g., serine proteases).

  • Cbz group : Hydrophobic binding in active sites .

Table: Pharmacological Modifications

Derivative Target Activity
Amide conjugateBacterial dihydrofolate reductaseAntibacterial (MIC: 8 µg/mL).
Ester prodrugCYP450 enzymesImproved metabolic stability .

Stability and Reaction Optimization

  • pH Sensitivity : The carboxylic acid protonates below pH 3, affecting solubility and reactivity .

  • Thermal Stability : Decomposition observed >150°C, necessitating mild conditions for reactions.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in different fields:

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex molecules. Its functional groups allow it to participate in various organic reactions such as oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity Studies : Research is ongoing to explore its interactions with enzymes and receptors. These studies aim to elucidate its pharmacological effects, potentially leading to new therapeutic agents .

Medicine

  • Drug Development : The compound is being investigated as a precursor for developing new drugs. Its unique structure may provide specific biological activities that are beneficial in treating various conditions .

Industry

  • Specialty Chemicals Production : It is utilized in producing specialty chemicals that require specific properties derived from its unique molecular structure .

Case Studies

Several studies have explored the applications of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic diseases .
  • Synthesis of Derivatives : A study focused on synthesizing derivatives of this compound to enhance its biological activity, revealing that modifications to the pyrrolidine ring can significantly affect its pharmacological profile .
  • Industrial Applications : Another investigation highlighted its use in producing specialty polymers that require specific thermal and mechanical properties derived from its chemical structure .

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The methoxy group and pyrrolidine ring contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine Family

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid (Target) Not Provided Cbz at N1, 4-OCH₃, 2-CH₃, 2-COOH Likely C₁₅H₁₉NO₅ ~293.3 (estimated) Enhanced lipophilicity due to 4-OCH₃; steric effects from 2-CH₃
1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid 1934251-75-8 Cbz at N1, 4-OH, 2-CH₃, 2-COOH C₁₄H₁₇NO₅ 279.29 Higher polarity than target due to 4-OH; potential metabolic instability
(2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid 130930-25-5 Cbz at N1, 4-OH, 2-COOH (no 2-CH₃) C₁₃H₁₅NO₅ 265.26 Lacks 2-CH₃; stereochemistry influences chiral applications
1-[4-(Dimethylamino)benzoyl]-4-methoxypyrrolidine-2-carboxylic acid Not Provided 4-(Dimethylamino)benzoyl at N1, 4-OCH₃, 2-COOH (no Cbz or 2-CH₃) C₁₅H₂₀N₂O₄ 292.33 Electron-rich benzoyl group; potential for altered receptor binding
1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid 62522-92-3 4-Methoxybenzoyl at N1, 2-COOH (no Cbz or 2-CH₃) C₁₃H₁₅NO₄ 249.27 Simpler structure; lower molecular weight for improved bioavailability
Key Observations:
  • However, the hydroxyl group in analogues like 130930-25-5 may improve solubility .
  • Steric and Chiral Influence : The 2-methyl group in the target compound introduces steric hindrance, which could restrict conformational flexibility or improve binding specificity in enzyme inhibitors. Chiral variants (e.g., 130930-25-5) highlight the importance of stereochemistry in drug design .
  • Protecting Groups: The Cbz group (stable under basic conditions but removable via hydrogenolysis) contrasts with acid-labile groups like tert-butoxycarbonyl (Boc) in azetidine derivatives (e.g., 1228581-12-1), influencing synthetic strategies .

Comparison with Azetidine Derivatives

Azetidines (4-membered rings) differ from pyrrolidines (5-membered) in ring strain and conformational flexibility:

Compound Name CAS Number Structure Molecular Formula Molecular Weight Key Features
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid 1228581-12-1 Boc at N1, 3-CH₂F, 3-COOH C₁₀H₁₆FNO₄ 233.24 Fluorine enhances metabolic stability; smaller ring increases reactivity
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid 1781046-72-7 Cbz at N1, 3-F, 3-COOH C₁₂H₁₂FNO₄ 253.23 Combines Cbz protection with fluorine’s electronegativity for tuning polarity
Key Observations:
  • Ring Size and Reactivity : Azetidines (e.g., 1228581-12-1) exhibit higher ring strain, making them more reactive intermediates. Pyrrolidines (e.g., the target compound) offer greater conformational stability for drug-receptor interactions .
  • Fluorine Substitution: Fluorinated azetidines (e.g., 1781046-72-7) improve metabolic stability and membrane permeability compared to non-fluorinated pyrrolidines .

Biological Activity

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid, also known by its CAS number 2044712-89-0, is a synthetic organic compound characterized by a unique molecular structure that includes a pyrrolidine ring and various functional groups such as a benzyloxycarbonyl group and a methoxy group. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C15H19NO5 and a molecular weight of approximately 293.32 g/mol. Its structure can be described as follows:

  • Benzyloxycarbonyl Group : A protective group that can be removed under acidic conditions.
  • Methoxy Group : May influence the compound's reactivity and biological interactions.
  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's overall stability and reactivity.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amine group with a benzyloxycarbonyl (Cbz) group, introduction of the methoxy group, and formation of the pyrrolidine ring. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group allows for selective reactions at other functional sites, while the methoxy group and pyrrolidine ring enhance its reactivity. Specific interactions with biomolecules can lead to significant pharmacological effects.

Pharmacological Applications

Research has indicated several potential applications for this compound:

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory action against human monoamine oxidases (hMAOs), particularly hMAO-B, which is involved in neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD). For instance, benzyloxy-substituted chalcones have shown strong inhibitory effects against hMAO-B with IC50 values as low as 0.067 μM .
  • Neuroprotective Effects : Given the role of hMAO-B in dopamine metabolism, compounds that inhibit this enzyme may provide neuroprotective benefits by reducing oxidative stress associated with dopamine degradation .

Research Findings

Several studies have investigated the biological properties of compounds related to this compound. Key findings include:

Study Findings
Inhibition StudiesCompounds similar to 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine showed significant inhibition of hMAO-B, indicating potential therapeutic benefits in treating neurological disorders .
Kinetic AnalysisThe kinetic parameters for enzyme interactions were evaluated, revealing important insights into the binding affinity and selectivity of these compounds towards hMAO isoforms .
Molecular DynamicsMolecular dynamics simulations provided evidence for stable binding interactions between these compounds and hMAO-B, supporting their potential as reversible inhibitors .

Case Studies

  • In Vitro Studies on hMAO Inhibition :
    • A series of benzyloxy-substituted chalcones were tested for their inhibitory effects on hMAO-A and hMAO-B. The most potent inhibitors demonstrated significant selectivity for hMAO-B, which is crucial in the context of neurodegenerative diseases .
  • Neuroprotective Mechanisms :
    • Research indicates that inhibition of hMAO-B by compounds related to 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine may mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for PD and AD treatment .

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer : Key issues include:
  • Cost of chiral reagents : Replace expensive catalysts with asymmetric hydrogenation.
  • Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify labile groups (e.g., Cbz hydrolysis under acidic conditions) .

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